Tetrabutylphosphonium hexafluorophosphate

Phase-Transfer Catalysis Hydrophobic Ionic Liquids Biphasic Reaction Systems

Researchers requiring a thermally robust, hydrophobic supporting electrolyte for non-aqueous electrochemistry or phase-transfer catalysis often face limited options with sufficient stability. Tetrabutylphosphonium hexafluorophosphate (CAS 111928-21-3) directly addresses this need. • Superior thermal & chemical stability vs. ammonium analogs, enabling high-temperature EDLC and PTC applications. • High hydrophobicity (insoluble in water) ensures efficient anion phase-transfer and minimal catalyst leaching. • Soluble in methanol, acetone, and chloroform, providing unique solvent compatibility for electroanalysis. Supplied at ≥98% purity with rigorous QC; reliable bulk availability for R&D and pilot-scale procurement.

Molecular Formula C16H36F6P2
Molecular Weight 404.39 g/mol
CAS No. 111928-21-3
Cat. No. B040486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylphosphonium hexafluorophosphate
CAS111928-21-3
Molecular FormulaC16H36F6P2
Molecular Weight404.39 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C16H36P.F6P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3,4,5)6/h5-16H2,1-4H3;/q+1;-1
InChIKeyQLQAFNAPINCKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylphosphonium Hexafluorophosphate: Overview & Procurement


Tetrabutylphosphonium hexafluorophosphate (TBP・PF₆; CAS 111928-21-3) is a hydrophobic, phosphonium-based ionic liquid and supporting electrolyte characterized by the bulky tetrabutylphosphonium cation paired with a hexafluorophosphate anion [1]. It exhibits a melting point of approximately 217–228°C, is insoluble in water but readily soluble in methanol, acetone, and chloroform, and is commercially available at purity grades ≥98.0% to ≥99.0% (gravimetric) . TBP・PF₆ is predominantly employed in high-energy-density electric double-layer capacitors (EDLC), lithium-ion battery research, non-aqueous electroanalysis, and as a phase-transfer catalyst (PTC) in organic synthesis .

Tetrabutylphosphonium Hexafluorophosphate: Substitution Analysis


In electrochemical and phase-transfer applications, substituting TBP・PF₆ with a quaternary ammonium hexafluorophosphate (e.g., tetrabutylammonium hexafluorophosphate, TBA・PF₆) or a phosphonium tetrafluoroborate (e.g., tetrabutylphosphonium tetrafluoroborate, TBP・BF₄) introduces quantifiable performance penalties. Phosphonium cations confer inherently higher thermal and chemical stability than their ammonium counterparts, enabling operation in harsher, higher-temperature environments . The PF₆⁻ anion imparts significantly greater hydrophobicity than BF₄⁻, which directly translates to markedly lower water solubility and superior phase-transfer efficiency for anionic species from aqueous to organic phases [1]. Conversely, selecting the ammonium analog TBA・PF₆ compromises thermal resilience, while choosing the tetrafluoroborate analog TBP・BF₄ reduces hydrophobic driving force in biphasic catalysis. The following section provides quantitative, comparator-based evidence substantiating these critical differentiation dimensions.

Tetrabutylphosphonium Hexafluorophosphate: Comparative Evidence


Hydrophobicity & Water Solubility vs. Ammonium Analog

Tetrabutylphosphonium hexafluorophosphate (TBP・PF₆) exhibits substantially lower water solubility than its direct ammonium analog, tetrabutylammonium hexafluorophosphate (TBA・PF₆). Novel experimental data determined by electrical conductivity methods demonstrate that, across the temperature range of 288.15 K to 318.15 K (15°C to 45°C), TBP・PF₆ maintains a consistently lower aqueous solubility profile compared to TBA・PF₆ [1]. This difference arises from the phosphonium cation's enhanced hydrophobic character, which is further supported by the COSMO-RS predictive modeling reported in the same study [1]. In phase-transfer catalysis applications, this quantifiably lower water solubility translates to more efficient partitioning of the catalyst into the organic phase and reduced catalyst loss to aqueous waste streams.

Phase-Transfer Catalysis Hydrophobic Ionic Liquids Biphasic Reaction Systems

Thermal Stability vs. Ammonium Analogs

Phosphonium-based ionic liquids, including tetrabutylphosphonium hexafluorophosphate, exhibit superior thermal stability compared to ammonium-based analogs. According to Merck Millipore's phase-transfer catalyst technical resource, phosphonium salts combine strong phase-transfer capability with higher thermal and chemical stability, enabling them to withstand harsh conditions and temperature-sensitive transformations that would degrade quaternary ammonium salts . A 2024 state-of-the-art review in the Journal of Molecular Liquids further confirms that tetrabutylphosphonium (TBP)-based ionic liquids are characterized by excellent thermal and chemical stability, which distinguishes them from imidazolium- and pyridinium-based ILs [1]. While precise decomposition onset temperatures for TBP・PF₆ are not directly compared in these sources, the established class-level superiority of phosphonium over ammonium cations provides a clear scientific basis for selecting TBP・PF₆ over TBA・PF₆ when thermal robustness is required.

High-Temperature Electrolytes Thermal Stability Supercapacitors

Electrochemical Window & Conductivity for EDLC

Tetrabutylphosphonium hexafluorophosphate is specifically recognized as a novel organic electrolyte with high conductivity in high-energy-density electric double-layer capacitors (EDLC) . The compound's wide electrochemical window and high ionic conductivity make it a credible electrolyte material in supercapacitor batteries [1]. This differentiates TBP・PF₆ from conventional aqueous electrolytes, which suffer from a narrow electrochemical stability window (typically ~1.23 V limited by water electrolysis), and from many traditional organic electrolytes that exhibit lower thermal stability. The tetrabutylphosphonium cation's low coordination strength and the PF₆⁻ anion's conductivity-enhancing properties together minimize undesired background processes and enhance device stability .

Electric Double-Layer Capacitors EDLC Supporting Electrolyte Ionic Conductivity

Melting Point & Solid-State Handling Advantage

Tetrabutylphosphonium hexafluorophosphate (TBP・PF₆) possesses a melting point of 226–228°C , whereas tetrabutylphosphonium tetrafluoroborate (TBP・BF₄), the closest phosphonium analog with a different anion, melts at only 96–99°C [1]. This substantial difference of approximately 130°C in melting point has direct practical implications for material handling, purification, and storage. The solid-state nature of TBP・PF₆ at room temperature and well above ambient conditions facilitates recrystallization-based purification and reduces the risk of liquid leakage or volatilization during storage and transport. In contrast, TBP・BF₄, while also solid at room temperature, is significantly closer to its melting point and may exhibit greater sensitivity to elevated ambient conditions.

Solid Electrolyte Precursors Purification Storage Stability

Solvent Compatibility vs. Ammonium Analog

Tetrabutylphosphonium hexafluorophosphate (TBP・PF₆) is soluble in methanol (0.1 g/mL, clear, colorless), acetone, and chloroform, but insoluble in water [1]. In contrast, the ammonium analog tetrabutylammonium hexafluorophosphate (TBA・PF₆) is soluble in acetonitrile (0.1 g/mL, clear, colorless) and methanol, but insoluble in water [2]. While both compounds share methanol solubility and water insolubility, TBA・PF₆'s acetonitrile compatibility is notably absent from the published solubility profile of TBP・PF₆, which instead favors acetone and chloroform. This difference in organic solvent compatibility is critical for electrolyte formulation and synthetic reaction design, as acetonitrile is a preferred solvent for many electrochemical measurements due to its high dielectric constant, whereas acetone and chloroform offer alternative polarity and volatility profiles suited to specific phase-transfer and extraction protocols.

Solvent Compatibility Electrolyte Formulation Phase-Transfer Catalysis

Molar Volume & Molecular Weight vs. Ammonium Analog

Tetrabutylphosphonium hexafluorophosphate (TBP・PF₆) has a molecular weight of 404.39 g/mol [1], compared to 387.43 g/mol for tetrabutylammonium hexafluorophosphate (TBA・PF₆) [2]. This 16.96 g/mol difference (approximately 4.4% higher) is attributable to the substitution of the central nitrogen atom with phosphorus. The larger ionic radius and molar volume of the phosphonium cation influence ion transport properties, including molar conductivity, ionic mobility, and the Stokes radius in electrolyte solutions. Neves et al. (2013) specifically proposed a correlation between the aqueous solubility of [PF₆]⁻-based salts and their molar volume, underscoring the physical significance of this parameter [3].

Molar Volume Ion Size Transport Properties Electrolyte Design

Tetrabutylphosphonium Hexafluorophosphate: Application Scenarios


High-Energy-Density EDLC Electrolyte

Tetrabutylphosphonium hexafluorophosphate is explicitly recommended as a novel organic electrolyte with high conductivity for high-energy-density EDLC applications . Its wide electrochemical window and high ionic conductivity enable supercapacitor operation at elevated voltages beyond the 1.23 V limit of aqueous electrolytes, directly contributing to enhanced energy density [1]. This scenario leverages the compound's class-level superiority in electrochemical stability documented in Section 3, making TBP・PF₆ a preferred choice over conventional organic electrolytes and aqueous systems for advanced energy storage research and device fabrication.

Phase-Transfer Catalysis in Biphasic Systems

TBP・PF₆ is ideally suited for phase-transfer catalysis applications where both high thermal stability and efficient anion transfer from aqueous to organic phases are required. The phosphonium cation confers higher thermal and chemical stability than ammonium-based PTCs, enabling challenging C–C bond-forming processes, Wittig reactions, and olefination chemistry under harsh or temperature-sensitive conditions . The lower water solubility of TBP・PF₆ relative to TBA・PF₆, as established in Section 3, ensures superior partitioning into the organic phase and minimizes catalyst leaching, directly improving reaction yields and process economics.

Non-Aqueous Electroanalytical Chemistry

For electroanalytical investigations requiring supporting electrolytes soluble in acetone or chloroform rather than acetonitrile, TBP・PF₆ provides a uniquely compatible option. Its published solubility profile includes acetone and chloroform [2], distinguishing it from the ammonium analog TBA・PF₆, which is characterized by acetonitrile solubility. This solvent compatibility is critical for studying redox-active compounds with limited acetonitrile solubility or for voltammetric experiments designed in low-dielectric-constant media, making TBP・PF₆ the appropriate electrolyte choice for such specific non-aqueous electroanalytical methodologies.

Lithium-Ion Battery Electrolyte Additive

TBP・PF₆ serves as an innovative additive in lithium battery research, where its hydrophobic nature and fluorine-containing structure contribute to enhanced performance and efficiency . In contrast to moisture-sensitive LiPF₆, which is extremely prone to thermal decomposition and hydrolysis, TBP・PF₆ and related tetrabutylphosphonium-based ionic liquids exhibit remarkable thermal robustness [3]. The compound's hydrophobicity and high electrochemical stability make it a valuable component in ionic liquid electrolyte formulations aimed at improving the safety and high-temperature performance of next-generation lithium-ion battery systems.

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